molecular formula C14H21N3O B7639741 N-(3-ethoxyspiro[3.3]heptan-1-yl)-2-methylpyrimidin-4-amine

N-(3-ethoxyspiro[3.3]heptan-1-yl)-2-methylpyrimidin-4-amine

货号 B7639741
分子量: 247.34 g/mol
InChI 键: MJXJMLWZXKLZPS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-ethoxyspiro[3.3]heptan-1-yl)-2-methylpyrimidin-4-amine, commonly known as EHP-101, is a novel cannabinoid receptor type 2 (CB2) agonist. It has shown promising results in preclinical studies for the treatment of various neurological disorders.

作用机制

EHP-101 exerts its therapeutic effects by activating N-(3-ethoxyspiro[3.3]heptan-1-yl)-2-methylpyrimidin-4-amine receptors, which are primarily expressed in immune cells and have been implicated in the regulation of inflammation and immune responses. Activation of this compound receptors by EHP-101 leads to the inhibition of pro-inflammatory cytokines and chemokines, as well as the induction of anti-inflammatory cytokines and neurotrophic factors.
Biochemical and physiological effects:
EHP-101 has been shown to have a wide range of biochemical and physiological effects in preclinical studies. It can reduce inflammation, oxidative stress, and neuronal damage, as well as promote neuroprotection and neuroregeneration. EHP-101 has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models of neurological disorders.

实验室实验的优点和局限性

One of the main advantages of EHP-101 is its selectivity for N-(3-ethoxyspiro[3.3]heptan-1-yl)-2-methylpyrimidin-4-amine receptors, which reduces the risk of unwanted side effects. However, EHP-101 has a relatively short half-life and requires frequent dosing, which can be a limitation for some experimental designs. Additionally, the efficacy of EHP-101 may be influenced by factors such as age, sex, and disease severity, which can complicate interpretation of experimental results.

未来方向

Future research on EHP-101 should focus on its potential therapeutic applications in human clinical trials. Additional preclinical studies are also needed to better understand the mechanisms underlying the effects of EHP-101 in different neurological disorders. Furthermore, studies on the pharmacokinetics and pharmacodynamics of EHP-101 may help to optimize dosing regimens and improve its therapeutic efficacy. Finally, studies on the safety and toxicity of EHP-101 are needed to ensure its suitability for human use.

合成方法

The synthesis of EHP-101 involves a multi-step process that starts with the reaction of 2-methylpyrimidin-4-amine with ethyl 2-bromoacetate to form ethyl 2-(2-methylpyrimidin-4-ylamino)acetate. This compound is then reacted with 2-chloroethyl ethyl sulfide to form N-(2-chloroethyl)-2-(2-methylpyrimidin-4-ylamino)acetamide. The final step involves the reaction of this compound with 1-bromo-3-ethoxy-2-methylpropane to form EHP-101.

科学研究应用

EHP-101 has been studied extensively for its potential therapeutic applications in various neurological disorders such as multiple sclerosis, neuropathic pain, and traumatic brain injury. Preclinical studies have shown that EHP-101 can reduce inflammation, oxidative stress, and neuronal damage in animal models of these disorders.

属性

IUPAC Name

N-(3-ethoxyspiro[3.3]heptan-1-yl)-2-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-3-18-12-9-11(14(12)6-4-7-14)17-13-5-8-15-10(2)16-13/h5,8,11-12H,3-4,6-7,9H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXJMLWZXKLZPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C12CCC2)NC3=NC(=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。